ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting the normal function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Uniqueness
Ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4,6H,2H2,1H3 |
InChI Key |
NIFLWTWTQGWJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C2C(=N1)C=CS2 |
Origin of Product |
United States |
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